molecular formula C16H14ClNO2 B6382015 3-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% CAS No. 1262003-01-9

3-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%

Cat. No. B6382015
CAS RN: 1262003-01-9
M. Wt: 287.74 g/mol
InChI Key: SIZFXTCIMPIFKK-UHFFFAOYSA-N
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Description

3-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% (3C5CPP) is a synthetic compound with a wide range of applications in scientific research. It is a white, crystalline solid that is soluble in organic solvents, such as ethanol and methanol. The compound has a molecular weight of 286.5 g/mol and a melting point of 68-71°C. 3C5CPP is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in biochemistry and molecular biology.

Scientific Research Applications

3-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% has a variety of applications in scientific research. It is used as a reagent in organic synthesis to synthesize other compounds, such as 2-chloro-3-hydroxy-4-methylbenzaldehyde and 4-chloro-2-hydroxybenzaldehyde. It is also used as a catalyst in chemical reactions, such as the synthesis of 2-chloro-3-hydroxybenzaldehyde. In addition, 3-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% is used as a ligand in biochemistry and molecular biology. It can be used to study the structure and function of proteins, as well as to identify potential drug targets.

Mechanism of Action

The mechanism of action of 3-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% is not well understood. However, it is believed to act as a catalyst in chemical reactions, as well as a ligand in biochemistry and molecular biology. In chemical reactions, 3-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% is thought to catalyze the formation of new bonds between atoms, which leads to the formation of new compounds. In biochemistry and molecular biology, 3-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% is thought to bind to specific proteins and alter their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% are not well understood. However, it is believed that the compound may have an effect on the activity of enzymes, proteins, and other molecules. In addition, 3-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% may also affect the metabolism of cells and tissues.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% in laboratory experiments include its high solubility in organic solvents and its low toxicity. It is also relatively stable and can be stored for extended periods of time. However, 3-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% is not very water soluble and can be difficult to work with in aqueous solutions. In addition, it can be difficult to obtain in large quantities.

Future Directions

Future research on 3-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% could focus on its potential applications in drug development. In particular, researchers could investigate its ability to bind to specific proteins and alter their structure and function. In addition, researchers could study its potential effects on the activity of enzymes, proteins, and other molecules, as well as its potential effects on cell and tissue metabolism. Finally, researchers could investigate its potential to catalyze the formation of new compounds.

Synthesis Methods

3-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% can be synthesized via a two-step process. The first step involves the reaction of 5-chloro-2-hydroxybenzaldehyde with cyclopropylamine in the presence of a base, such as sodium hydroxide, to form a Schiff base. The second step involves the condensation of the Schiff base with a carbonyl compound, such as ethyl acetoacetate, to form 3-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%.

properties

IUPAC Name

3-(3-chloro-5-hydroxyphenyl)-N-cyclopropylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2/c17-13-7-12(8-15(19)9-13)10-2-1-3-11(6-10)16(20)18-14-4-5-14/h1-3,6-9,14,19H,4-5H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZFXTCIMPIFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20686148
Record name 3'-Chloro-N-cyclopropyl-5'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol

CAS RN

1262003-01-9
Record name 3'-Chloro-N-cyclopropyl-5'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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